molecular formula C15H12ClFO B1327397 4'-Chloro-3'-fluoro-3-phenylpropiophenone CAS No. 898764-39-1

4'-Chloro-3'-fluoro-3-phenylpropiophenone

Cat. No.: B1327397
CAS No.: 898764-39-1
M. Wt: 262.7 g/mol
InChI Key: YMWXTEBPLHAAEX-UHFFFAOYSA-N
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Description

4’-Chloro-3’-fluoro-3-phenylpropiophenone is an organic compound with the molecular formula C15H12ClFO It is a derivative of propiophenone, characterized by the presence of chloro and fluoro substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3’-fluoro-3-phenylpropiophenone typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of 4’-Chloro-3’-fluoro-3-phenylpropiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3’-fluoro-3-phenylpropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Chloro-3’-fluoro-3-phenylpropiophenone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Chloro-3’-fluoro-3-phenylpropiophenone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluoropropiophenone: Similar structure but different substitution pattern.

    4-Chloro-3-fluorophenol: Contains hydroxyl group instead of propiophenone moiety.

    4-Chloro-3-fluorobenzaldehyde: Aldehyde derivative with similar substituents.

Uniqueness

4’-Chloro-3’-fluoro-3-phenylpropiophenone is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups on the phenyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO/c16-13-8-7-12(10-14(13)17)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWXTEBPLHAAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643982
Record name 1-(4-Chloro-3-fluorophenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-39-1
Record name 1-(4-Chloro-3-fluorophenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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